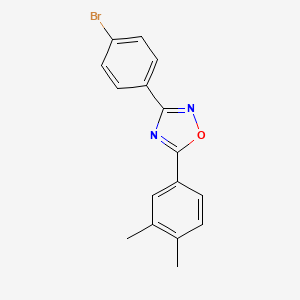![molecular formula C13H12F3N3O3 B11603211 1-[2,3,5-Trifluoro-6-(morpholin-4-yl)pyridin-4-yl]pyrrolidine-2,5-dione](/img/structure/B11603211.png)
1-[2,3,5-Trifluoro-6-(morpholin-4-yl)pyridin-4-yl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a morpholine ring, and a pyrrole ring
Métodos De Preparación
The synthesis of 1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Morpholine Ring Formation: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Final Assembly: The final step involves coupling the pyrrole and morpholine-containing intermediates under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group and morpholine ring can participate in nucleophilic substitution reactions, where suitable nucleophiles replace these groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new materials and compounds with desired properties.
Material Science: The unique structural features of the compound make it a candidate for the development of advanced materials, including polymers and nanomaterials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The morpholine ring can form hydrogen bonds with target molecules, while the pyrrole ring participates in π-π interactions, stabilizing the compound’s binding to its targets. These interactions modulate the activity of the target molecules, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)PYRROLE-2,5-DIONE: Lacks the dihydro component, which may affect its reactivity and binding properties.
1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-3,4-DIONE: Differing positions of the carbonyl groups can lead to variations in chemical behavior and biological activity.
The uniqueness of 1-(2,3,5-TRIFLUORO-6-MORPHOLINO-4-PYRIDYL)DIHYDRO-1H-PYRROLE-2,5-DIONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H12F3N3O3 |
|---|---|
Peso molecular |
315.25 g/mol |
Nombre IUPAC |
1-(2,3,5-trifluoro-6-morpholin-4-ylpyridin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H12F3N3O3/c14-9-11(19-7(20)1-2-8(19)21)10(15)13(17-12(9)16)18-3-5-22-6-4-18/h1-6H2 |
Clave InChI |
HUIBXFJJXZBSOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=C(C(=NC(=C2F)F)N3CCOCC3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4Z)-2-(4-tert-butylphenyl)quinazolin-4(3H)-ylidene]-N,N-dimethylbenzene-1,4-diamine](/img/structure/B11603137.png)
![N'-{[(4-tert-butylphenyl)carbonyl]oxy}pyridine-4-carboximidamide](/img/structure/B11603143.png)
![2-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B11603148.png)


![4-methyl-2-{2-nitro-5-[4-(phenylsulfonyl)piperazin-1-yl]phenyl}phthalazin-1(2H)-one](/img/structure/B11603161.png)
![ethyl 2-amino-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11603162.png)
![4-(4-bromophenyl)-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11603163.png)
![5-(4-fluorophenyl)-4-(3-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11603192.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B11603200.png)
![Ethyl 1-{[(3Z)-3-[(3-fluorophenyl)imino]-2-oxo-2,3-dihydro-1H-indol-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11603203.png)
![4-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B11603204.png)
![(5Z)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11603213.png)
![3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11603226.png)
